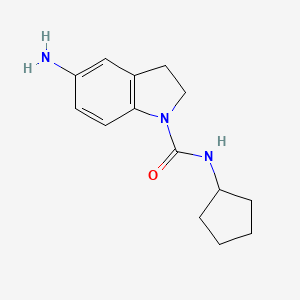![molecular formula C11H15BrN2 B1406008 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline CAS No. 1517715-34-2](/img/structure/B1406008.png)
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline
Descripción general
Descripción
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position and a cyclopropyl(methyl)amino group attached to the fifth position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Aminomethylation: The brominated aniline is then subjected to aminomethylation. This involves the reaction with formaldehyde and a secondary amine, such as cyclopropylmethylamine, under acidic conditions to introduce the {[cyclopropyl(methyl)amino]methyl} group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The {[cyclopropyl(methyl)amino]methyl} group can enhance binding affinity and selectivity towards these targets, influencing biological pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoaniline: Lacks the {[cyclopropyl(methyl)amino]methyl} group, making it less versatile in certain applications.
5-{[Cyclopropyl(methyl)amino]methyl}aniline: Lacks the bromine atom, which may affect its reactivity and application scope.
3-Bromo-5-methylaniline: Contains a methyl group instead of the {[cyclopropyl(methyl)amino]methyl} group, leading to different chemical properties and applications.
Uniqueness
3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline is unique due to the presence of both the bromine atom and the {[cyclopropyl(methyl)amino]methyl} group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
3-bromo-5-[[cyclopropyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILYIAJVVUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)Br)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


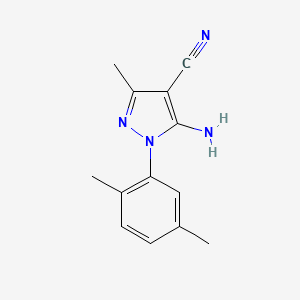

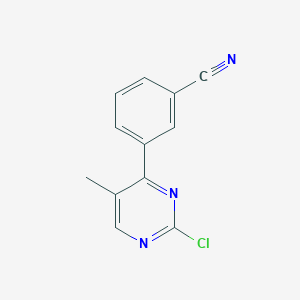

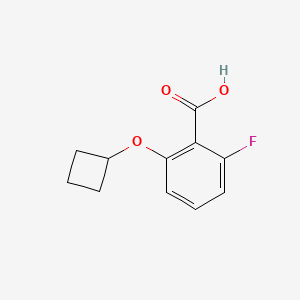
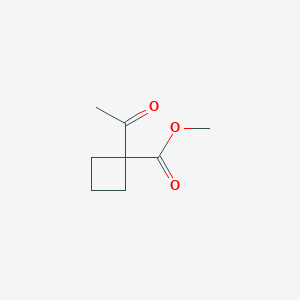

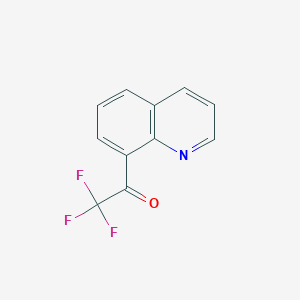
![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

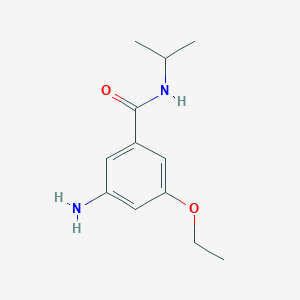
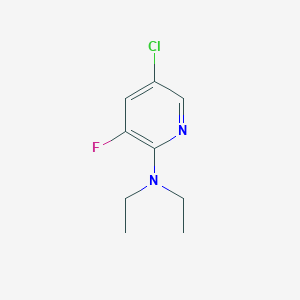
![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)
